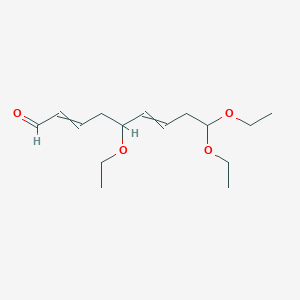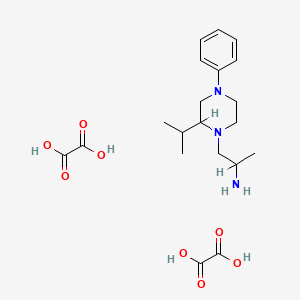
N,N,3-Trimethyl-N-(propan-2-yl)anilinium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,3-Trimethyl-N-(propan-2-yl)anilinium perchlorate is a chemical compound that belongs to the class of quaternary ammonium salts These compounds are characterized by the presence of a positively charged nitrogen atom bonded to four organic groups The perchlorate anion (ClO₄⁻) serves as the counterion to balance the charge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-Trimethyl-N-(propan-2-yl)anilinium perchlorate typically involves the quaternization of a tertiary amine. One common method is the reaction of N,N,3-Trimethylaniline with isopropyl chloride in the presence of a base such as sodium hydroxide. The resulting quaternary ammonium chloride is then treated with perchloric acid to yield the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,3-Trimethyl-N-(propan-2-yl)anilinium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium salt back to tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the perchlorate anion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under mild conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of tertiary amines.
Substitution: Formation of substituted quaternary ammonium salts.
Wissenschaftliche Forschungsanwendungen
N,N,3-Trimethyl-N-(propan-2-yl)anilinium perchlorate has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N,N,3-Trimethyl-N-(propan-2-yl)anilinium perchlorate involves its interaction with molecular targets through ionic and hydrogen bonding. The positively charged nitrogen atom can interact with negatively charged sites on biomolecules, affecting their function. In phase-transfer catalysis, the compound facilitates the transfer of reactants between different phases, enhancing reaction rates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylaniline: A tertiary amine with similar structural features but lacks the quaternary ammonium group.
N,N-Diethyl-N-methylamine: Another quaternary ammonium salt with different alkyl groups attached to the nitrogen atom.
Uniqueness
N,N,3-Trimethyl-N-(propan-2-yl)anilinium perchlorate is unique due to its specific combination of alkyl groups and the presence of the perchlorate anion. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
78300-35-3 |
|---|---|
Molekularformel |
C12H20ClNO4 |
Molekulargewicht |
277.74 g/mol |
IUPAC-Name |
dimethyl-(3-methylphenyl)-propan-2-ylazanium;perchlorate |
InChI |
InChI=1S/C12H20N.ClHO4/c1-10(2)13(4,5)12-8-6-7-11(3)9-12;2-1(3,4)5/h6-10H,1-5H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
BDXHYUCOHJYDFG-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=CC=C1)[N+](C)(C)C(C)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine](/img/structure/B14430158.png)





![2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone](/img/structure/B14430198.png)




![Diethyl [4-(trichlorosilyl)butyl]propanedioate](/img/structure/B14430234.png)
